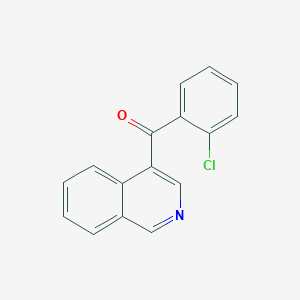

4-(2-Chlorobenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMLXSHKJURURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269830 | |

| Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-58-9 | |

| Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chlorobenzoyl Isoquinoline and Analogous Structures

Classical Annulation Strategies for the Isoquinoline (B145761) Core

Traditional methods for isoquinoline synthesis rely on the cyclization of acyclic precursors. These named reactions have been cornerstones of heterocyclic chemistry for over a century.

Bischler–Napieralski Cyclization and its Derivatives

The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent in acidic conditions. slideshare.netwikipedia.org Discovered in 1893, this reaction typically employs reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline using catalysts like palladium on carbon (Pd/C). pharmaguideline.com

The mechanism is believed to proceed through a nitrilium ion intermediate, which undergoes electrophilic attack on the electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org The efficiency of the cyclization is enhanced by electron-donating groups on the phenyl ring of the β-arylethylamide. pharmaguideline.com

| Reagent Type | Examples | Conditions | Product |

| Dehydrating Agent | POCl₃, P₂O₅, PCl₅ | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | 3,4-Dihydroisoquinoline |

| Oxidation Agent | Pd/C, Sulfur (S) | High temperature | Isoquinoline |

Derivatives of this reaction, such as those employing microwave assistance, have been developed to improve yields and shorten reaction times, facilitating the creation of substituted isoquinoline libraries. organic-chemistry.org

Pictet–Spengler Reaction and Stereoselective Variants

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. pharmaguideline.commdpi.comaalto.fi This method is particularly significant for its ability to proceed under mild, often physiological, conditions, especially when the aromatic ring is activated. pharmaguideline.commdpi.com

The reaction is a cornerstone in the synthesis of isoquinoline alkaloids and has been adapted for asymmetric synthesis. mdpi.comacs.org Stereoselective variants often employ chiral auxiliaries or catalysts to control the stereochemistry at the newly formed chiral center (C1). researchgate.net The resulting tetrahydroisoquinolines require subsequent oxidation to yield the aromatic isoquinoline core.

| Reactants | Catalyst/Conditions | Primary Product |

| β-Arylethylamine, Aldehyde/Ketone | Acid (e.g., H⁺), often mild conditions | 1,2,3,4-Tetrahydroisoquinoline |

| Tryptamine derivatives, Aldehyde | Chiral Brønsted acids, Organocatalysts | Enantiomerically enriched Tetrahydro-β-carbolines |

Pomeranz–Fritsch Cyclization and Multi-Component Approaches

The Pomeranz-Fritsch reaction, independently discovered in 1893, provides a direct route to isoquinolines from benzaldehydes. thermofisher.comwikipedia.org The process involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes acid-catalyzed cyclization. thermofisher.comwikipedia.orgdrugfuture.com Concentrated sulfuric acid is a common catalyst for this transformation. thermofisher.com

Several modifications exist, such as the Schlittler-Müller modification, which uses a benzylamine (B48309) and glyoxal (B1671930) semiacetal. thermofisher.comdrugfuture.com While versatile, the reaction can sometimes suffer from low yields. organicreactions.org More recently, the Pomeranz-Fritsch reaction has been integrated into Ugi multi-component reaction sequences, allowing for the rapid assembly of complex and diverse isoquinoline scaffolds from simple starting materials. acs.org

| Reaction Name | Starting Materials | Key Reagent | Product |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinoline |

| Schlittler-Müller Mod. | Benzylamine, Glyoxal semiacetal | Strong Acid | C1-Substituted Isoquinoline |

| Ugi/Pomeranz-Fritsch | Aldehyde, Amine, Isocyanide, Carboxylic Acid (followed by cyclization) | Acid | Diverse Isoquinoline Scaffolds |

Modern Catalytic and Cascade Syntheses of Isoquinoline Systems

Contemporary synthetic chemistry has seen a shift towards more efficient and atom-economical methods, with metal-catalyzed reactions at the forefront. numberanalytics.com These approaches often allow for the construction of complex molecules like 4-(2-Chlorobenzoyl)isoquinoline in fewer steps and with greater control.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have enabled novel disconnections for isoquinoline synthesis. researchgate.netorganic-chemistry.org These reactions often proceed via C-H activation, cross-coupling, and annulation cascades. researchgate.netresearchgate.net

Palladium-Mediated Processes

Palladium catalysis is a powerful tool for the synthesis of highly substituted isoquinolines. A particularly relevant method for synthesizing 4-aroylisoquinolines is the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl halides. acs.orgacs.org

This reaction constructs the 4-aroylisoquinoline skeleton in a single step by reacting an N-tert-butyl-2-(1-alkynyl)benzaldimine with an aryl halide (such as 2-chlorophenyl iodide) in the presence of carbon monoxide (CO) and a palladium catalyst. acs.org The process is believed to involve the formation of an acylpalladium complex, which then promotes the cyclization onto the alkyne. acs.org This methodology provides a direct and convenient route to C4-aroylisoquinolines with substitution at the C3 position. acs.orgacs.org

Table of Synthesized 3-Substituted 4-Aroylisoquinolines via Palladium-Catalyzed Carbonylative Cyclization Adapted from R. C. Larock, et al., J. Org. Chem. 1998, 63, 23, 7652-7662. acs.org

| Entry | R¹ in Alkyne | Ar in Aryl Halide | Product (Yield %) |

| 1 | Phenyl | Phenyl | 4-Benzoyl-3-phenylisoquinoline (72%) |

| 2 | Phenyl | 4-Methoxyphenyl | 4-(4-Methoxybenzoyl)-3-phenylisoquinoline (70%) |

| 3 | Phenyl | 2-Chlorophenyl | 4-(2-Chlorobenzoyl)-3-phenylisoquinoline (68%) |

| 4 | n-Butyl | Phenyl | 4-Benzoyl-3-n-butylisoquinoline (75%) |

| 5 | Vinyl | Phenyl | 4-Benzoyl-3-vinylisoquinoline (65%) |

This palladium-catalyzed approach represents a significant advancement over classical methods, offering a more direct and modular synthesis of the specific this compound framework and its analogs. acs.org Other palladium-catalyzed cascade reactions, such as those involving the cyclocarbopalladation of propargylic amides followed by cross-coupling, have also been developed for synthesizing related isoquinolinone structures. beilstein-journals.orgnih.gov

Copper-Catalyzed Reactions

Copper catalysis is a versatile and cost-effective approach for the synthesis of nitrogen-containing heterocycles. In the context of isoquinoline synthesis, copper-catalyzed reactions can be employed for various transformations, including C-N cross-coupling reactions. For instance, copper(I)-based catalysts have been utilized in the amination of halo-pyridines, a reaction type that can be conceptually extended to the formation of the isoquinoline ring system. mdpi.com Furthermore, copper-catalyzed domino cyclization of anilines and cyclobutanone (B123998) oximes provides a route to spirotetrahydroquinoline derivatives. beilstein-journals.org While not directly yielding 4-aroylisoquinolines, these methods showcase the utility of copper in constructing the core isoquinoline scaffold. The Sonogashira coupling, a palladium-catalyzed reaction often co-catalyzed by copper, is a powerful method for forming carbon-carbon bonds, including those in arylalkynes, which can be precursors to isoquinoline systems. nih.gov

Silver-Promoted Transformations

Silver salts have been shown to promote efficient benzannulation reactions of siloxy alkynes with isoquinolinium salts. nih.gov This process, which proceeds under mild conditions, likely involves a formal inverse-electron demand Diels-Alder reaction followed by fragmentation of the initial bicyclic adduct. nih.gov This methodology allows for the rapid construction of highly functionalized naphthols, which are structurally related to the core of certain isoquinoline alkaloids. nih.gov Although this specific method may not directly produce 4-benzoylisoquinolines, it highlights the potential of silver in promoting complex cyclization cascades to access related aromatic frameworks.

Rhodium(III)-Catalyzed C-H Activation Pathways

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of isoquinolone and dihydroisoquinolone scaffolds. nih.govorganic-chemistry.org This methodology allows for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecules. For example, the Rh(III)-catalyzed [4+2] cycloaddition of O-pivaloyl benzhydroxamic acids with alkenes like propene gas provides access to 4-methyl-substituted dihydroisoquinolones with good to excellent regioselectivity. nih.govresearchgate.net Similarly, the annulation of N-iminopyridinium ylides with alkynes and diazo compounds, catalyzed by Rh(III), yields a variety of isoquinolones and isocoumarins. rsc.org These reactions proceed under mild conditions and tolerate a broad range of functional groups, demonstrating the versatility of this approach for constructing diverse isoquinoline-based structures. organic-chemistry.orgrsc.org

Multi-Component Reactions (MCRs) for Diversified Isoquinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. frontiersin.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction steps, and the ability to generate diverse molecular scaffolds. frontiersin.orgnih.gov Several named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions, are widely used in organic synthesis. frontiersin.orgtcichemicals.com The sequencing of MCRs with subsequent cyclization reactions is a powerful tool for the rapid synthesis of various heterocyclic scaffolds, including those related to isoquinolines. nih.gov For instance, a four-component reaction involving benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776) can be used to synthesize dihydropyrano[2,3-c]pyrazoles. frontiersin.org While not a direct synthesis of 4-aroylisoquinolines, this illustrates the potential of MCRs to construct complex heterocyclic systems in a single step.

Oxidative Cyclization and Aromatization Mechanisms

Oxidative cyclization is a key transformation in the biosynthesis of many natural products and has been adapted for the chemical synthesis of heterocyclic compounds. nih.gov These reactions involve the formation of new intramolecular bonds through redox chemistry. nih.gov For example, the asymmetric total synthesis of brasiliquinones B and C, which contain a benz[a]anthraquinone core, was achieved through the oxidative cyclization of a hydroquinone-silyl enol ether hybrid. nih.gov In the context of isoquinolines, oxidative cyclization can be a crucial step in the formation and subsequent aromatization of the heterocyclic ring. For instance, a visible-light photoredox-catalyzed cascade involving oxidation, [3+2] cycloaddition, and oxidative aromatization is used to synthesize pyrrolo[2,1-a]isoquinolines. nih.gov Hypervalent iodine catalysis has also been employed for the oxidative cyclization of N'-aryl urea (B33335) compounds to produce benzimidazolinones, demonstrating a metal-free approach to this type of transformation. mdpi.com

Photoredox-Catalyzed Synthetic Routes to Isoquinolines

Visible-light photoredox catalysis has become a powerful tool in organic synthesis due to its mild reaction conditions and ability to generate radical species for unique chemical transformations. arizona.eduyoutube.com This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including those with an isoquinoline core. A notable example is the synthesis of pyrrolo[2,1-a]isoquinolines through a visible-light photoredox-catalyzed cascade reaction using Rose Bengal as an organo-photocatalyst. nih.gov This process involves an initial oxidation, followed by a [3+2] cycloaddition and a final oxidative aromatization to furnish the desired products in good yields under metal-free conditions. nih.gov Photoredox catalysis has also been utilized for the chemo- and regioselective dearomatization of quinolines and isoquinolines, highlighting its versatility in modifying these heterocyclic systems. arizona.edu

Strategies for Regioselective Introduction of the Benzoyl Moiety at the 4-Position

The regioselective introduction of a benzoyl group at the 4-position of the isoquinoline nucleus is a critical step in the synthesis of this compound and its analogs. While direct C-H benzoylation at the C4-position of a pre-formed isoquinoline ring can be challenging, several strategies can be envisioned or have been developed for related systems.

One potential approach involves the functionalization of a pre-existing isoquinoline derivative. For example, a straightforward method for the direct decarboxylative arylation of 1- and 3-carboxy isoquinoline N-oxides with aryl iodides has been reported, proceeding selectively at the site of the carboxyl group. nih.gov A similar strategy could potentially be adapted for C4-functionalization if a suitable precursor with a leaving group or a handle for cross-coupling at the 4-position is available.

Another strategy involves the construction of the isoquinoline ring in a manner that inherently places the benzoyl group at the desired position. This could be achieved through a multi-component reaction where one of the components carries the 2-chlorobenzoyl moiety, which is then incorporated at the C4-position during the cyclization process. nih.gov

Furthermore, transition metal-catalyzed C-H activation methodologies offer a promising avenue for the direct and regioselective introduction of substituents onto the isoquinoline core. While the direct C4-benzoylation of isoquinoline itself might be difficult to control, the use of directing groups on the isoquinoline scaffold could guide the metal catalyst to the desired position, enabling a subsequent coupling with a benzoylating agent.

Chemical Transformations and Derivatization Strategies for 4 2 Chlorobenzoyl Isoquinoline

Modifications of the 2-Chlorobenzoyl Group

The 2-chlorobenzoyl moiety of 4-(2-Chlorobenzoyl)isoquinoline is a prime target for chemical modification, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties.

Halogen Atom Exchange and Functionalization

The chlorine atom on the benzoyl group serves as a versatile handle for various chemical transformations, most notably through halogen exchange reactions. The Finkelstein reaction, a classic SN2 reaction, allows for the replacement of the chlorine atom with other halogens, such as iodine or bromine, by treatment with the corresponding sodium halide in a suitable solvent like acetone. byjus.comwikipedia.org This transformation is often a crucial first step for subsequent functionalization, as iodo and bromo derivatives are typically more reactive in cross-coupling reactions.

Catalytic methods have also been developed for halogen exchange, offering milder reaction conditions and improved functional group tolerance. For instance, copper(I) iodide in combination with diamine ligands can catalyze the exchange of aromatic chlorides and bromides with iodide. wikipedia.org While specific examples for this compound are not extensively documented in publicly available literature, these general principles of aromatic halogen exchange are applicable.

Table 1: Representative Halogen Exchange Reactions on Aromatic Chlorides

| Entry | Reactant | Reagents and Conditions | Product | Reference |

| 1 | Aryl Chloride | NaI, Acetone | Aryl Iodide | byjus.com |

| 2 | Aryl Chloride | CuI, Diamine Ligand, KI | Aryl Iodide | wikipedia.org |

Note: This table represents general halogen exchange reactions and not specific examples for this compound due to a lack of specific literature.

Introduction of Diverse Chemical Functionalities

Beyond halogen exchange, the 2-chlorobenzoyl group can be functionalized through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. nih.gov For these reactions to proceed, the chloro group often needs to be converted to a more reactive leaving group like a triflate or tosylate, or the reaction may require specialized catalyst systems capable of activating aryl chlorides.

The introduction of nitrogen, oxygen, and sulfur nucleophiles can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity of the 2-chlorobenzoyl group in SNAr reactions is influenced by the electronic nature of the isoquinoline (B145761) core and the reaction conditions.

Structural Diversification of the Isoquinoline Core

The isoquinoline nucleus of this compound provides a rich platform for structural diversification, enabling the synthesis of complex polycyclic and fused heterocyclic systems.

Annulation to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for building molecular complexity. oaepublish.com For isoquinoline derivatives, [4+2] annulation reactions are particularly common for constructing new six-membered rings. mdpi.comnih.govresearchgate.netresearchgate.net These reactions can involve the isoquinoline acting as either the diene or the dienophile, depending on the reaction partner.

Formation of Polycyclic Isoquinoline Derivatives

The synthesis of polycyclic isoquinoline derivatives can be achieved through various intramolecular cyclization strategies. mdpi.com If a suitable functional group is introduced at a position that allows for intramolecular reaction with either the benzoyl group or another part of the isoquinoline core, complex polycyclic systems can be constructed.

For example, Bischler-Napieralski or Pictet-Spengler type reactions on a suitably modified this compound derivative could lead to the formation of new fused rings. quimicaorganica.orgwikipedia.org These reactions typically involve the cyclization of a β-arylethylamine derivative onto an electrophilic carbon, often a carbonyl or imine. While these are classic methods for isoquinoline synthesis, they can also be adapted for the further elaboration of existing isoquinoline scaffolds.

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the reactions used to modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of halogen exchange reactions like the Finkelstein reaction is well-established as a bimolecular nucleophilic substitution (SN2) process. byjus.comwikipedia.org This involves the backside attack of a nucleophilic halide ion on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. For aromatic systems, the mechanism is more complex and can proceed through an SNAr pathway involving a Meisenheimer complex, particularly if the ring is activated by electron-withdrawing groups.

The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck and Sonogashira reactions), and reductive elimination. nih.gov

Mechanistic studies of annulation reactions often involve computational and experimental approaches to determine whether the reaction proceeds through a concerted or stepwise pathway. oaepublish.com Factors such as the nature of the reactants, catalysts, and solvents can influence the operative mechanism. For isoquinoline derivatives, understanding the electronics of the heterocyclic system is key to predicting its reactivity in cycloaddition reactions.

Pericyclic and Cycloaddition Reaction Pathways

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful tool for the stereospecific construction of complex molecular architectures. For isoquinoline derivatives, cycloaddition reactions, a major class of pericyclic reactions, have been utilized to build fused heterocyclic systems. For instance, aza-Diels-Alder reactions, where the isoquinoline ring acts as a diene or dienophile, can provide access to novel polycyclic structures.

Table 1: Potential Pericyclic and Cycloaddition Reactions of Isoquinoline Derivatives

| Reaction Type | Description | Potential Outcome for this compound |

| [4+2] Cycloaddition (Aza-Diels-Alder) | The isoquinoline ring system participates as either the diene or dienophile component in a reaction with a suitable partner. | Formation of novel fused polycyclic aromatic compounds with potential biological activity. The electronic nature of the substituent would influence reactivity. |

| [3+2] Dipolar Cycloaddition | An isoquinolinium ylide reacts with a dipolarophile to form a five-membered ring. | Synthesis of pyrrolo[2,1-a]isoquinoline derivatives, a scaffold found in various natural products and bioactive molecules. |

| Photochemical [2+2] Cycloaddition | Under photochemical conditions, the isoquinoline double bonds could react with an alkene to form a cyclobutane ring. | Access to strained polycyclic systems with unique three-dimensional structures. |

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism is a well-established pathway for the nucleophilic substitution of heterocyclic compounds. This mechanism is particularly relevant for halo-substituted nitrogen heterocycles. In the context of isoquinolines, the ANRORC mechanism has been observed in the reaction of 3-haloisoquinolines with strong nucleophiles like sodium amide. This process involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an intermediate, which then undergoes ring closure to yield the substituted product, often with rearrangement of the ring atoms.

There is no specific literature detailing the ANRORC mechanism for this compound. The presence of the benzoyl group at the C4-position could potentially influence the stability of the ring-opened intermediate and the feasibility of the subsequent ring-closure step. Investigating the susceptibility of this compound to nucleophilic attack and the potential for ANRORC-type transformations would be a valuable area of study.

Electron Transfer and Radical-Mediated Processes

Radical and single-electron transfer (SET) mediated reactions provide alternative pathways for the functionalization of heterocyclic compounds, often under milder conditions than traditional ionic reactions. For isoquinolines, radical additions, particularly those initiated by photoredox catalysis, have emerged as a powerful tool for C-H functionalization. These methods allow for the introduction of a wide range of substituents onto the isoquinoline core.

The benzoyl moiety in this compound contains a carbonyl group that could participate in electron transfer processes. For instance, under reductive conditions, single-electron transfer to the carbonyl group could generate a ketyl radical anion, which could then undergo further reactions. Similarly, the isoquinoline nitrogen can be involved in radical-mediated processes. However, specific studies on the electron transfer and radical-mediated reactions of this compound are currently lacking. The interplay between the isoquinoline ring and the 2-chlorobenzoyl substituent in such processes remains an open question for chemical exploration.

Table 2: Potential Radical and Electron Transfer Reactions

| Reaction Type | Description | Potential Outcome for this compound |

| Photoredox-Catalyzed C-H Functionalization | Visible-light-mediated generation of radicals that can add to the isoquinoline ring. | Direct introduction of alkyl, aryl, or other functional groups at various positions of the isoquinoline core. |

| Reductive Electron Transfer | Single-electron transfer to the benzoyl group to form a ketyl radical anion. | Could initiate cyclization or coupling reactions, leading to complex molecular structures. |

| Minisci-type Reactions | Acid-promoted reaction of nucleophilic radicals with the protonated isoquinoline. | Functionalization at the electron-deficient positions of the isoquinoline ring. |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

No published ¹H NMR, ¹³C NMR, or 2D NMR data for 4-(2-Chlorobenzoyl)isoquinoline could be found. This information is critical for assigning the specific proton and carbon environments within the molecule and confirming the connectivity between the isoquinoline (B145761) and the 2-chlorobenzoyl moieties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no available HRMS data to confirm the exact molecular formula of this compound, which would be expected to be C₁₆H₁₀ClNO. HRMS is essential for providing high-accuracy mass measurements to validate the elemental composition.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

A specific IR spectrum for this compound, which would identify characteristic vibrational frequencies for its key functional groups (such as the carbonyl C=O stretch and aromatic C-Cl stretch), is not available in the literature.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Absolute Configuration

No crystallographic data from single-crystal X-ray diffraction analysis has been published for this compound. Such an analysis would be required to determine its precise three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Molecular and Mechanistic Biological Investigations of Isoquinoline Derivatives

Identification and Characterization of Molecular Targets

Enzyme Inhibition Potency and Selectivity Studies

There is no available scientific literature detailing the inhibitory effects of 4-(2-Chlorobenzoyl)isoquinoline on the specified enzymes:

Cyclooxygenase-2 (COX-2): While some isoquinoline (B145761) derivatives have been investigated as potential COX-2 inhibitors, no studies have been published on the activity of this compound.

Topoisomerase I/II: The potential for isoquinoline alkaloids to act as topoisomerase inhibitors is an active area of cancer research. However, the specific interaction of this compound with these enzymes has not been reported.

Inosine Monophosphate Dehydrogenase (IMPDH): Research into isoquinoline-based IMPDH inhibitors exists, but data on this compound is absent.

Glycogen Synthase Kinase-3β (GSK-3β): Although various heterocyclic compounds are known to inhibit GSK-3β, the activity of this compound has not been evaluated in published studies.

Carbonic Anhydrase: There are no reports on the inhibition of carbonic anhydrase by this compound.

Receptor Binding Affinity and Ligand-Receptor Interaction Analysis

Specific data on the receptor binding affinity and ligand-receptor interactions of this compound are not available in the scientific literature. While the broader class of isoquinolines has been studied for interactions with various receptors, no such characterization has been published for this specific compound.

In Vitro Cellular Activity and Mechanistic Pathways

Modulation of Cell Proliferation and Viability in Disease Models

There are no published studies on the effects of this compound on cell proliferation and viability in any disease models. Consequently, there is no information on its potential cytotoxicity in cancer cell lines or its ability to induce apoptosis.

Antimicrobial Activity Against Specific Pathogen Strains

The antimicrobial properties of this compound have not been reported in the scientific literature. There is no available data on its activity against any specific bacterial or fungal species.

Anti-Inflammatory Mechanisms at the Molecular Level (e.g., NF-kB Pathway Inhibition)

The inflammatory response is a complex biological process crucial for defending against harmful stimuli. However, dysregulation of this process can lead to chronic inflammatory diseases. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone in the regulation of inflammation. nus.edu.sgtocris.com The activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Consequently, the inhibition of the NF-κB pathway presents a key therapeutic target for managing inflammatory disorders.

Isoquinoline alkaloids and their derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. mdpi.comnih.gov Research into this class of compounds has revealed that their anti-inflammatory actions are often executed at the molecular level through interference with critical signaling cascades, most notably the NF-κB pathway. mdpi.com While direct studies on this compound are limited, the broader family of isoquinoline derivatives provides a strong basis for understanding its potential mechanisms.

The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. nus.edu.sgnih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation. nus.edu.sg This process liberates the NF-κB dimers, which then translocate to the nucleus to initiate the transcription of target inflammatory genes. nus.edu.sgnih.gov

Various isoquinoline derivatives have been shown to interrupt this cascade at different points. For instance, some isoquinoline alkaloids exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thus preventing the nuclear translocation of the active NF-κB subunits. selleckchem.com By stabilizing the IκBα-NF-κB complex in the cytoplasm, these compounds effectively block the downstream inflammatory signaling.

Furthermore, the anti-inflammatory activity of certain isoquinoline derivatives is linked to the suppression of pro-inflammatory enzymes and cytokines that are regulated by NF-κB. A notable example is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. semanticscholar.orgresearchgate.net Studies on compounds like noscapine, a benzyl-isoquinoline alkaloid, have demonstrated a significant reduction in the levels of NF-κB, COX-2, and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). semanticscholar.orgresearchgate.net

The table below summarizes the observed anti-inflammatory effects of various isoquinoline derivatives, highlighting their impact on the NF-κB pathway and related inflammatory markers.

| Isoquinoline Derivative | Target | Observed Effect |

| Tetrandrine | Pro-inflammatory Cytokines, iNOS, COX-2 | Inhibition of expression in human monocytic cells. mdpi.com |

| Berberine (B55584) | NF-κB Pathway, JNK Phosphorylation | Inhibition of the pathway, contributing to anti-HSV action. mdpi.com |

| Noscapine | NF-κB, COX-2, IL-1β, IL-6, TNF-α, PGE2 | Significant decrease in the levels of these inflammatory markers. semanticscholar.orgresearchgate.net |

| General Isoquinoline Alkaloids | NF-κB, MEK/ERK Signaling Pathways | Interference with these pathways to restrict viral entry and replication, and reduce pro-inflammatory markers. mdpi.com |

These findings underscore the potential of isoquinoline-based compounds to modulate inflammatory responses at a molecular level. The consistent evidence of NF-κB pathway inhibition across a range of isoquinoline derivatives suggests that this compound may share a similar mechanism of action, making it a compound of interest for further investigation in the context of anti-inflammatory drug discovery.

Structure Activity Relationship Sar Studies and Rational Compound Design

Correlative Analysis of Chemical Structure and Biological Activity

The biological activity of isoquinoline (B145761) derivatives is intricately linked to their chemical structure. The introduction of substituents at various positions, such as C1, C3, and C4, can profoundly influence their pharmacological properties, including potency and selectivity. nih.gov For instance, in the context of cytotoxic agents, the spatial orientation of a side chain relative to the planar aromatic chromophore of the isoquinoline ring has been shown to be a critical determinant of cytotoxic potency and DNA-binding affinity. nih.gov

The 4-(2-chlorobenzoyl) moiety is a key structural feature of the title compound, and its components are expected to significantly influence the molecule's biological profile. The benzoyl group itself introduces a large, aromatic substituent at the C4 position of the isoquinoline core. The 2-chloro substituent on the benzoyl ring further refines the electronic and steric properties of this moiety.

The chlorine atom at the ortho position is electron-withdrawing, which can impact the electron density of the benzoyl ring and the carbonyl group. This alteration in electronic properties can affect how the moiety interacts with biological targets, for example, through dipole-dipole or hydrogen bond interactions. researchgate.net Furthermore, the presence of the chloro group at the 2-position introduces steric hindrance, which can restrict the rotation of the benzoyl ring around the bond connecting it to the isoquinoline core. This conformational constraint can lock the molecule into a specific three-dimensional shape that may be more or may be less favorable for binding to a particular biological target.

In broader terms, the nature of the substituent on the benzoyl ring can be critical. For example, in a series of substituted isoquinolones, the introduction of different groups on a phenyl ring attached to the isoquinoline system led to variations in their adenosine (B11128) A3 receptor affinity. researchgate.net This highlights the general principle that modifications to aryl substituents can be a powerful tool for modulating biological activity.

The presence of a substituent at C4 can influence the reactivity and biological interactions of the isoquinoline ring system. For instance, the introduction of various alkyl groups at the C4 position has been achieved, and these modifications can serve as a handle for further synthetic transformations to create a library of analogs with diverse properties. acs.org The hybridization of the atoms within the isoquinoline core is predominantly sp2, contributing to its aromaticity and planarity. This planarity is often a key feature for intercalation into DNA or for fitting into the active sites of enzymes. nih.gov

Modifications to the isoquinoline core itself, such as the introduction of additional substituents or the saturation of the heterocyclic ring to form dihydroisoquinoline or tetrahydroisoquinoline derivatives, can dramatically alter the biological activity. researchgate.netrsc.org For example, the reduction of the C=N bond in a dihydroisoquinoline introduces a chiral center at C1, and the resulting enantiomers can exhibit different biological activities. rsc.org

| Position of Substitution on Isoquinoline Core | Potential Impact on Biological Activity | Reference(s) |

| C1 | Can introduce chirality, affecting stereospecific interactions with targets. | rsc.org |

| C3 | Substituents can modulate receptor affinity. | researchgate.net |

| C4 | Influences the spatial orientation of substituents and can be crucial for cytotoxic activity. | nih.gov |

| C6/C7 | Isomeric substitution can lead to differences in potency against cancer cell lines. | acs.org |

For example, studies on isoquinolinequinone N-oxides have shown that the position of substituents can lead to significant differences in their cytotoxic profiles. Isomers with substitution at the C6 position were found to be more potent against human tumor cell lines compared to their C7 counterparts. acs.org Similarly, in the development of antagonists for immunostimulatory CpG-oligodeoxynucleotides based on a related quinoline (B57606) scaffold, the position of substituents on the heterocyclic ring was systematically varied to optimize activity. nih.gov

The synthesis of isoquinoline alkaloids is also highly dependent on the regioselectivity of the reactions used, with the substituents on the starting materials directing the final position of functional groups on the isoquinoline ring. researchgate.net This underscores the importance of controlling the regiochemistry during synthesis to achieve the desired biological profile.

Scaffold Diversity and Bioisosteric Replacement Strategies in Isoquinoline Derivatives

To explore new chemical space and optimize the properties of a lead compound like 4-(2-Chlorobenzoyl)isoquinoline, medicinal chemists often employ strategies of scaffold diversity and bioisosteric replacement. cambridgemedchemconsulting.comopenaccessjournals.com Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially enhancing other properties like metabolic stability or reducing toxicity. cambridgemedchemconsulting.comopenaccessjournals.comestranky.sknih.gov

For the 4-(2-chlorobenzoyl) moiety, several bioisosteric replacements could be envisioned. The 2-chlorophenyl group could be replaced by other substituted aromatic or heteroaromatic rings, such as pyridyl or thiophene, to probe the effects of different electronic and steric features. cambridgemedchemconsulting.com The benzoyl linker itself could be replaced by other functional groups. For instance, in a different chemical series, a labile benzanilide (B160483) core was successfully replaced by a more stable biphenyl (B1667301) system to improve metabolic stability. nih.gov

Scaffold hopping is a more drastic approach where the entire isoquinoline core is replaced by a different heterocyclic system that can maintain the key pharmacophoric features in the correct spatial orientation. nih.govnih.govyoutube.comcolab.ws For example, a quinazoline (B50416) scaffold has been explored as a bioisostere for an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) in the development of antimycobacterial agents. nih.govnih.gov Such strategies could be applied to this compound to identify novel chemotypes with improved drug-like properties.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale | Reference(s) |

| Phenyl | Pyridyl, Thienyl, Fluorophenyl | To alter electronic properties and hydrogen bonding capacity. | cambridgemedchemconsulting.com |

| Benzoyl | Biphenyl, Heterocyclic amides | To improve metabolic stability and explore different linker geometries. | nih.gov |

| Isoquinoline | Quinoline, Quinazoline, Imidazopyridine | To explore new chemical space and improve drug-like properties (scaffold hopping). | nih.govnih.gov |

| Chloro | Bromo, Trifluoromethyl | To modulate steric and electronic properties. | cambridgemedchemconsulting.com |

Principles for Designing Compounds with Enhanced Potency and Selective Target Engagement

The rational design of isoquinoline-based compounds with enhanced potency and selectivity is guided by several key principles. A thorough understanding of the SAR, as discussed in the preceding sections, is fundamental. Structure-based drug design, where the three-dimensional structure of the biological target is known, allows for the design of inhibitors that can fit optimally into the active site and form specific interactions with key residues. acs.org

Another powerful strategy is the bisubstrate approach, where a molecule is designed to mimic both the substrate and the cofactor (e.g., ATP) of an enzyme. nih.gov This can lead to highly potent and selective inhibitors. For example, linking an isoquinoline-5-sulfonamide (B1244767) (an ATP mimic) to a peptide substrate mimic resulted in a potent inhibitor of protein kinase A and C. nih.gov

Furthermore, the optimization of pharmacokinetic properties, such as metabolic stability, is crucial for the development of effective drugs. nih.gov This can be achieved through strategies like the replacement of metabolically labile groups with more stable bioisosteres. nih.gov The ultimate goal is to design a molecule that not only has high affinity and selectivity for its intended target but also possesses the necessary drug-like properties to be effective in a physiological setting.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.

In the context of 4-(2-Chlorobenzoyl)isoquinoline, molecular docking simulations would be performed to predict how the molecule orients itself within the binding site of a specific protein target. The simulation would explore various possible conformations and orientations of the compound, seeking the one with the lowest energy, which typically corresponds to the most stable binding mode.

The analysis would focus on identifying key intermolecular interactions between the ligand and the amino acid residues of the protein's active site. For this compound, these interactions would likely include:

Hydrogen Bonds: The nitrogen atom in the isoquinoline (B145761) ring could act as a hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic isoquinoline and chlorobenzoyl rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom on the benzoyl group can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.

Hydrophobic Interactions: The carbon-based scaffold of the molecule would interact with nonpolar residues in the binding pocket.

A detailed docking study would generate a table listing the specific amino acid residues involved in these interactions and the corresponding bond distances, providing a structural hypothesis for the compound's mechanism of action.

Table 1: Illustrative Example of Predicted Intermolecular Interactions for this compound (Note: This table is a hypothetical representation as specific research data is not available. It illustrates the type of data that would be generated from a molecular docking study.)

| Interacting Residue (Target Protein) | Interaction Type | Distance (Å) | Involved Atom(s) on Ligand |

| TYR 234 | Pi-Pi Stacking | 3.8 | Isoquinoline Ring |

| LYS 121 | Hydrogen Bond | 2.9 | Isoquinoline Nitrogen |

| PHE 350 | Pi-Pi Stacking | 4.2 | Chlorobenzoyl Ring |

| LEU 119 | Hydrophobic | N/A | Benzoyl Group |

| TRP 84 | Halogen Bond | 3.1 | Chlorine Atom |

Following the prediction of the binding pose, computational methods are used to estimate the binding affinity of the ligand for its target. This is often expressed as a binding energy (e.g., in kcal/mol) or a predicted inhibition constant (Ki). Lower binding energy values suggest a more stable complex and, theoretically, a more potent compound.

Scoring functions within docking software calculate this energy by summing the contributions from the various intermolecular interactions (hydrogen bonds, electrostatic interactions, van der Waals forces, etc.) and accounting for the energetic cost of conformational changes upon binding. While these estimations are approximations, they are invaluable for ranking potential drug candidates in virtual screening campaigns and prioritizing compounds for laboratory synthesis and testing.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity.

For a flexible molecule like this compound, which has a rotational bond between the isoquinoline and benzoyl moieties, DFT would be used to perform a thorough conformational analysis. This process involves calculating the energy of different spatial arrangements (conformers) to identify the most stable, lowest-energy structure (the global minimum).

The geometrical optimization process refines the bond lengths, bond angles, and dihedral angles of the molecule to find this minimum energy state. The resulting optimized geometry is a crucial starting point for more advanced calculations, including molecular docking and reactivity analysis. The relative energies of different conformers can also reveal the molecule's flexibility, which is important for its ability to adapt to a protein's binding site.

Table 2: Example of DFT-Calculated Properties for an Optimized Geometry (Note: This table is for illustrative purposes. Specific calculated values for this compound are not available from published sources.)

| Property | Calculated Value |

| Total Energy (Hartree) | -1350.78 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

DFT is also a powerful tool for studying chemical reactions. If this compound were involved in a chemical transformation (for instance, a metabolic reaction catalyzed by an enzyme), DFT could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, it allows for the calculation of the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, therefore, its rate. Such studies provide fundamental insights into the chemical stability and metabolic fate of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

To build a QSAR model relevant to this compound, one would first need a dataset of structurally similar isoquinoline derivatives with experimentally measured biological activity against a specific target. Then, for each molecule in the series (including the title compound), a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (derived from DFT calculations).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of this compound and guide the design of new analogs with potentially improved potency. QSAR studies are a key component of predictive toxicology and drug discovery, enabling the efficient screening of virtual libraries of compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules over time. nih.gov This technique is particularly valuable in studying the conformational landscape of a molecule like this compound, which refers to the various three-dimensional shapes the molecule can adopt by rotating around its single bonds. Understanding these conformations is crucial as the biological activity of a molecule is often dictated by its shape.

MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov By simulating the interactions between the atoms of the molecule and its surrounding environment (typically a solvent like water), researchers can observe how the molecule behaves and changes its conformation over a specific period, ranging from picoseconds to microseconds. These simulations provide insights into the flexibility of the molecule and the probability of it adopting certain conformations. For a molecule like this compound, identifying the most stable or low-energy conformations is a key objective, as these are more likely to be the biologically active forms.

Table 1: Illustrative Molecular Dynamics Simulation Data for a Ligand-Protein Complex This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Simulation Parameter | Value | Description |

|---|---|---|

| Simulation Time | 200 ns | The total length of the simulation. |

| Number of Conformations | 10,000 | The total number of molecular structures saved during the simulation. |

| Major Conformational Cluster | 65% | The percentage of simulation time the molecule spent in its most populated shape. |

| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation, indicating the stability of the ligand in the binding pocket. |

| Key Interacting Residues | Tyr122, Phe258, Arg345 | Amino acid residues in the protein that form significant interactions with the ligand. |

In Silico ADMET Profiling for Compound Prioritization in Research

In the process of drug discovery and development, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. sci-hub.se In silico ADMET profiling, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, utilizes computational models to predict these properties for a given chemical compound. sci-hub.se This early-stage assessment is vital for prioritizing compounds in research and identifying potential liabilities that could lead to failure in later, more expensive stages of drug development. sci-hub.se

For a compound like this compound, in silico ADMET profiling would involve using a variety of computational tools and algorithms to predict its likely behavior in the human body. These predictions are based on the molecule's structural features and physicochemical properties.

Absorption: Predicts how well the compound will be absorbed from the site of administration, such as the gastrointestinal tract. This often involves assessing properties like solubility and permeability.

Distribution: Estimates how the compound will be distributed throughout the body's tissues and organs. Predictions often include plasma protein binding and blood-brain barrier penetration.

Metabolism: Foresees how the compound will be chemically altered by enzymes in the body, primarily in the liver. This includes predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. sci-hub.se

Excretion: Predicts the pathways through which the compound and its metabolites will be eliminated from the body, for example, via urine or feces.

Toxicity: Estimates the potential for the compound to cause adverse effects. This can include predictions for cardiotoxicity, hepatotoxicity, and mutagenicity.

By generating a comprehensive in silico ADMET profile, researchers can quickly screen large libraries of compounds and prioritize those with the most promising drug-like properties for further experimental testing. While a specific ADMET profile for this compound is not publicly available, the following table provides an example of the kind of data that would be generated.

Table 2: Illustrative In Silico ADMET Profile This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| ADMET Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across cell membranes. |

| Distribution | ||

| Plasma Protein Binding | >90% | High affinity for plasma proteins, which can affect its free concentration. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by a major drug-metabolizing enzyme. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Low likelihood of causing a specific type of cardiac arrhythmia. |

Analytical Method Development for Research Scale Characterization and Quantification

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as indispensable tools for the purification and purity assessment of synthetic compounds like 4-(2-Chlorobenzoyl)isoquinoline. These techniques offer high-resolution separation, enabling the isolation of the target compound from reaction byproducts and starting materials, and can provide a precise measure of its purity.

While specific experimental data for this compound is not extensively available in public literature, the analytical approaches for structurally related benzoylisoquinolines and isoquinoline (B145761) alkaloids can provide a strong framework for method development.

High-Performance Liquid Chromatography (HPLC):

A typical HPLC method for a compound of this nature would likely employ reverse-phase chromatography. A C18 column is a common first choice due to its versatility in separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while separating it from impurities with different polarities.

Detection is most commonly achieved using a UV detector, as the aromatic and carbonyl moieties in this compound are expected to absorb UV light. The selection of an appropriate wavelength for detection would be guided by the compound's UV-Vis spectrum.

Table 8.1.1: Hypothetical HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized this compound and for identifying any impurities. An electrospray ionization (ESI) source is commonly used for isoquinoline derivatives, typically in positive ion mode, which would generate the protonated molecule [M+H]⁺.

The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or Orbitrap, would provide accurate mass data, allowing for the confirmation of the elemental composition of the parent ion and any fragment ions. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of the compound and its impurities by inducing fragmentation and analyzing the resulting daughter ions.

Table 8.1.2: Anticipated LC-MS Parameters for Characterization of this compound

| Parameter | Value |

| LC System | UHPLC with Binary Pump |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Time-of-Flight (TOF) |

| Scan Range | m/z 100-1000 |

| Expected Ion | [M+H]⁺ |

Spectrophotometric Methods for Quantitative Analysis in Research Matrices (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a straightforward and often non-destructive means for the quantitative analysis of compounds in solution, provided the compound possesses a suitable chromophore.

UV-Visible (UV-Vis) Spectroscopy:

The extended aromatic system of the isoquinoline ring, coupled with the benzoyl group, in this compound suggests that the compound will exhibit strong absorbance in the UV region of the electromagnetic spectrum. The UV-Vis spectrum would be characterized by one or more absorption maxima (λmax).

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of the purified compound at a specific λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This allows for the determination of the concentration of this compound in unknown research samples, such as in vitro assay solutions, by measuring their absorbance. The molar absorptivity (ε), a constant that is a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined from the slope of the calibration curve.

Table 8.2.1: Projected UV-Vis Spectroscopic Data for this compound in a Standard Solvent (e.g., Ethanol)

| Parameter | Projected Value |

| λmax 1 | ~220-240 nm |

| λmax 2 | ~270-290 nm |

| λmax 3 | ~310-330 nm |

| Molar Absorptivity (ε) at primary λmax | 10,000 - 30,000 M-1cm-1 |

| Solvent | Ethanol or Methanol |

Fluorescence Spectroscopy:

Fluorescence spectroscopy is another potential tool for quantitative analysis, offering higher sensitivity than UV-Vis absorption spectroscopy for certain compounds. Whether this compound is fluorescent would depend on its specific electronic structure and the rigidity of the molecule. Many extended aromatic systems, including some isoquinoline derivatives, exhibit fluorescence.

If the compound is found to be fluorescent, a method for its quantification could be developed. This would involve determining its excitation and emission maxima. A calibration curve would then be generated by plotting the fluorescence intensity of standard solutions versus their concentration. This technique can be particularly useful for detecting and quantifying very low concentrations of the compound in research samples.

Biosynthetic Considerations and Natural Product Analogues

Discovery and Characterization of Biosynthetic Pathways to Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds, with approximately 2,500 known structures, predominantly found in the plant kingdom. oup.comrsc.orgfrontiersin.org Their biosynthesis has been a subject of intense scientific investigation for over a century, revealing complex and elegant enzymatic pathways. oup.com The journey to understanding these pathways has been crucial for the development of new therapeutic agents and for harnessing the potential of plant-based medicines. ontosight.ai

The biosynthesis of nearly all isoquinoline alkaloids begins with the amino acid L-tyrosine. frontiersin.orgontosight.aikegg.jpthieme-connect.com Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgnih.govfrontiersin.org The first committed step in the pathway is the condensation of these two molecules, a Pictet-Spengler reaction catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form the central intermediate, (S)-norcoclaurine. oup.comontosight.aifrontiersin.org This molecule represents the basic 1-benzylisoquinoline (B1618099) skeleton from which the vast diversity of isoquinoline alkaloids arises. oup.com

From (S)-norcoclaurine, a series of modifications—including hydroxylations, O-methylations, N-methylations, and carbon-carbon bond formations—are catalyzed by specific enzymes to produce a wide array of structurally distinct alkaloids. oup.comnih.gov A pivotal intermediate in many of these branching pathways is (S)-reticuline. nih.govresearchgate.net (S)-reticuline stands at a major metabolic crossroads, serving as the precursor to numerous important alkaloid classes, including:

Morphinan alkaloids like morphine and codeine. kegg.jpnih.govresearchgate.net

Protoberberine alkaloids such as berberine (B55584) and palmatine. kegg.jpnih.gov

Benzophenanthridine alkaloids like sanguinarine (B192314). nih.govresearchgate.net

Aporphine alkaloids such as magnoflorine. kegg.jpnih.gov

The elucidation of these pathways has been advanced through a combination of techniques, including genomics, transcriptomics, and proteomics, which have helped identify and characterize the key enzymes involved. rsc.orgfrontiersin.org These enzymes often belong to a restricted number of families, such as cytochrome P450 monooxygenases (CYPs), FAD-dependent oxidoreductases (like berberine bridge enzyme), and various methyltransferases. oup.comfrontiersin.orgnih.gov The characterization of these enzymes not only illuminates the natural synthetic routes but also provides powerful tools for metabolic engineering and synthetic biology applications. rsc.orgnih.gov

| Key Precursors and Intermediates in Isoquinoline Alkaloid Biosynthesis | Role in Pathway |

| L-tyrosine | The primary amino acid precursor for the entire pathway. ontosight.aikegg.jpthieme-connect.com |

| Dopamine | A key building block derived from tyrosine. kegg.jpnih.gov |

| 4-hydroxyphenylacetaldehyde | The second key building block, also derived from tyrosine. kegg.jpnih.gov |

| (S)-norcoclaurine | The first isoquinoline alkaloid, product of the NCS-catalyzed condensation. oup.comontosight.ai |

| (S)-reticuline | A central branch-point intermediate leading to diverse alkaloid classes. nih.govresearchgate.net |

| (S)-scoulerine | An intermediate in the biosynthesis of protoberberine and benzophenanthridine alkaloids. nih.govfrontiersin.org |

Inspiration from Natural Isoquinoline Products for Rational Synthetic Design

The structural complexity and potent biological activities of natural isoquinoline alkaloids have long served as an inspiration for synthetic organic chemists and medicinal chemists. rsc.orgnih.gov While compounds like 4-(2-Chlorobenzoyl)isoquinoline are synthetic and not products of these biosynthetic pathways, their design is conceptually indebted to the vast library of structures that nature provides. nih.gov The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov

Rational synthetic design often involves using a natural product as a lead compound and modifying its structure to enhance activity, improve selectivity, or reduce toxicity. benthamscience.com For example, researchers have designed and synthesized novel 3-aryl-isoquinoline derivatives based on the structures of natural quaternary isoquinoline alkaloids like sanguinarine and chelerythrine. researchgate.netnih.gov In one study, these new synthetic derivatives showed significantly improved antifungal activity compared to the natural lead compound, sanguinarine. researchgate.netnih.gov This process of bio-inspiration allows scientists to explore new chemical space while building upon molecular architectures that have been evolutionarily optimized for bioactivity. nih.gov

The development of synthetic methods to construct the isoquinoline core and its derivatives is a major focus of organic chemistry. nih.goveurekaselect.comorganic-chemistry.org These methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, provide access to a wide range of isoquinoline structures that can be further functionalized. wikipedia.org The synthesis of a compound like this compound, which features a substitution at the C-4 position, represents a specific synthetic achievement aimed at creating a molecule with potentially novel properties. researchgate.net The attachment of the 2-chlorobenzoyl group introduces specific steric and electronic features that are distinct from naturally occurring alkaloids, representing a rational design choice to modulate the molecule's interaction with biological systems.

The process can be summarized as follows:

Observation: Identification of a natural isoquinoline alkaloid with interesting biological activity.

Inspiration: Use of the natural product's core scaffold as a template for new molecular design.

Synthesis: Employment of established or novel synthetic organic chemistry methods to create derivatives with planned modifications.

Evaluation: Testing of the new synthetic compounds for improved or novel biological activities.

This paradigm of leveraging nature's chemical diversity continues to be a powerful engine for innovation in medicinal chemistry, leading to the development of new therapeutic candidates and research tools. nih.govbenthamscience.com

Future Directions and Emerging Research Avenues for 4 2 Chlorobenzoyl Isoquinoline

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) scaffolds has traditionally relied on methods that are often not environmentally friendly. nih.gov However, the field is undergoing a green transformation, with a strong emphasis on developing sustainable and efficient synthetic protocols. rsc.org Future efforts in the synthesis of 4-(2-Chlorobenzoyl)isoquinoline are expected to align with these principles, moving away from harsh reagents and conditions. nih.gov

Key areas of development will likely include:

Microwave-Assisted Synthesis: This technique has been shown to be effective for the synthesis of 4-substituted isoquinolines, offering advantages such as reduced reaction times and improved yields. nih.gov Further exploration of microwave-assisted protocols for the specific synthesis of this compound could lead to more efficient and scalable production methods.

Photocatalysis: Visible-light photocatalysis is a rapidly growing area in organic synthesis, providing a green alternative to traditional methods. nih.gov The application of photocatalytic methods to the synthesis of 4-aroylisoquinolines could offer a milder and more sustainable route to this compound.

Green Catalysts and Solvents: The use of recyclable catalysts, such as copper-based metal-organic frameworks, and benign solvents like water is a cornerstone of green chemistry. nih.govresearchgate.net Research into the application of such systems for the synthesis of this compound will be crucial in minimizing the environmental impact of its production.

These innovative approaches are not only aimed at making the synthesis of this compound more environmentally friendly but also at improving efficiency and cost-effectiveness.

Exploration of Novel Molecular Targets and Therapeutic Applications

Isoquinoline alkaloids are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net The exploration of the therapeutic potential of this compound is a promising avenue for future research.

Initial in silico studies and research on similar compounds suggest several potential therapeutic applications:

Anticancer Activity: Molecular docking studies of isoquinoline derivatives containing a chlorobenzoyl moiety have indicated that tubulin could be a potential molecular target. researchgate.net This suggests that this compound may exert anticancer effects by interfering with microtubule dynamics, a mechanism common to many successful chemotherapy drugs. Further investigation into its efficacy against various cancer cell lines and its precise mechanism of action is warranted. Isoquinoline compounds have been shown to act on cancer metabolism by triggering cell death, reducing pro-survival protein expression, and inducing ROS production. nih.gov

Anti-inflammatory Effects: The isoquinoline scaffold is present in many compounds with known anti-inflammatory properties. researchgate.net Future research could explore the potential of this compound to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

Antiviral Potential: Isoquinoline and its related alkaloids have been investigated for their ability to interfere with multiple pathways crucial for viral replication. nih.gov

The identification of specific molecular targets will be crucial in elucidating the mechanism of action of this compound and in guiding the development of novel therapeutic strategies.

Integration of Advanced Computational and Experimental Approaches for Compound Design and Optimization

The synergy between computational and experimental methods is revolutionizing drug discovery and development. For this compound, this integrated approach will be instrumental in designing and optimizing new derivatives with enhanced therapeutic properties.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to understand the relationship between the chemical structure of 4-aroylisoquinoline derivatives and their biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Molecular Docking: In silico molecular docking studies are invaluable for predicting the binding affinity and interaction patterns of this compound and its derivatives with potential biological targets. researchgate.netresearchgate.net This information can help in understanding the molecular basis of its activity and in designing modifications to improve binding and selectivity.

In Silico ADMET Analysis: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. In silico tools can be used to assess the drug-like qualities and potential toxicity risks of this compound and its derivatives at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.net

By combining these computational techniques with experimental validation, researchers can accelerate the process of lead optimization and identify new derivatives of this compound with improved efficacy and safety profiles.

Q & A

Q. Yield Optimization :

- Catalytic Systems : Employ Pd/Cu bimetallic catalysts to enhance regioselectivity and reduce byproducts .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 24h to 2h) and improve yields (from 45% to 72%) by optimizing microwave power (300W) and solvent polarity .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

A combination of experimental and computational techniques is essential:

- Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the isoquinoline and chlorobenzoyl moieties (typically 15–25°) .

- Computational Modeling :

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anti-inflammatory activity?

Methodological Answer:

Key SAR insights from fragment-based drug discovery include:

- Position-Specific Modifications :

- Fragment Merging : Combine active fragments (e.g., 4-acyl and 1-alkyl substituents) using a "merging by design" strategy to achieve nanomolar potency without X-ray data .

- In Silico Screening : Perform docking studies (AutoDock Vina) to prioritize derivatives with favorable binding to inflammatory targets (e.g., p38 MAPK) .

Advanced: What computational approaches resolve contradictions in reported toxicity data for halogenated isoquinolines?

Methodological Answer:

Contradictions in toxicity profiles (e.g., reproductive toxicity vs. non-toxic analogs) can be addressed via:

- QSAR Modeling : Train models on datasets (e.g., LD50 values from EPA ToxCast) to predict acute toxicity. For example, chlorinated isoquinolines with logP >3.5 show higher hepatotoxicity risks .

- Molecular Dynamics (MD) Simulations : Analyze metabolite interactions (e.g., with CYP3A4) to explain species-specific differences (e.g., rat vs. human hepatotoxicity) .

- Dose-Response Reanalysis : Apply Hill equation modeling to reconcile low-dose effects (e.g., NOAEL discrepancies in reproductive studies) .

Basic: What are the best practices for handling and storing this compound to ensure laboratory safety?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound may emit toxic Cl⁻ and NOx fumes upon decomposition .

- Storage : Keep in amber glass vials under argon at –20°C to prevent photodegradation and hydrolysis. Shelf life: >2 years when desiccated .

- Spill Management : Neutralize with 10% sodium bicarbonate solution and adsorb with vermiculite .

Advanced: How can researchers validate the biological activity of this compound derivatives while addressing assay interference?

Methodological Answer: